molecular formula C17H14N4O6S2 B2540929 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 1005303-98-9

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2540929
CAS No.: 1005303-98-9
M. Wt: 434.44
InChI Key: ZEMHJNDXKJAVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methylsulfonyl group and a nitrobenzenesulfonamide moiety. This compound is structurally distinct due to the combination of electron-withdrawing groups (methylsulfonyl and nitro) and a pyridazine heterocycle, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-29(26,27)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHJNDXKJAVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalizationThe final step involves the sulfonation and nitration to introduce the nitrobenzenesulfonamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂). Key findings include:

  • Catalytic Hydrogenation :

    • Reagents: Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂).

    • Conditions: Ethanol or methanol solvent, 50–80°C, 1–3 atm H₂ pressure.

    • Product: N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-aminobenzenesulfonamide .

Reaction TypeReagentsConditionsProductReference
Nitro ReductionPd/C, H₂50°C, ethanolAmine derivative

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

  • Halogenation :

    • Reagents: Bromine (Br₂) or chlorine (Cl₂) in acetic acid.

    • Position: Para to the sulfonamide group on the benzene ring.

    • Product: Halo-substituted derivatives (e.g., 4-bromo variant) .

  • Nucleophilic Aromatic Substitution :

    • Reagents: Amines (e.g., aniline) under basic conditions.

    • Position: Activated by the electron-withdrawing nitro group.

Reaction TypeReagentsConditionsProductReference
HalogenationBr₂, CH₃COOHRT, 12 hrsBromo derivative

Oxidation Reactions

The methylsulfonyl group (-SO₂CH₃) resists further oxidation, but the pyridazine ring can undergo transformations:

  • Pyridazine Ring Oxidation :

    • Reagents: Potassium permanganate (KMnO₄) in acidic conditions.

    • Product: Pyridazine N-oxide derivatives .

Cycloaddition Reactions

The pyridazine ring participates in [3+2] cycloadditions:

  • Reagents : Diazomethane (CH₂N₂) or aryl azides.

  • Product : Triazolo-pyridazine hybrids via 1,3-dipolar cycloaddition .

  • DFT Insights : Calculations confirm high regioselectivity due to electron-deficient sulfonyl groups, favoring asynchronous bond formation .

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) undergoes:

  • Alkylation :

    • Reagents: Alkyl halides (e.g., methyl iodide) in DMF.

    • Product: N-alkylated sulfonamides .

  • Hydrolysis :

    • Reagents: Concentrated HCl or NaOH under reflux.

    • Product: Sulfonic acid derivatives .

Solvent-Dependent Pathways

Reaction outcomes vary with solvent polarity:

  • Polar Aprotic Solvents (DMF, DMSO) : Favor nucleophilic substitutions.

  • Protic Solvents (Ethanol) : Enhance reduction kinetics .

Key Research Findings

  • DFT Studies : The methylsulfonyl group lowers the activation energy for cycloaddition by 8–12 kcal/mol compared to non-sulfonylated analogs .

  • Synthetic Optimization : Continuous flow reactors improve yields (up to 78%) in multistep syntheses by minimizing side reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exhibit a range of biological activities including:

  • Antibacterial Activity : Sulfonamides are known for their antibacterial properties, which stem from their ability to inhibit bacterial folic acid synthesis. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound in drug development targeting resistant strains .
  • Antifungal Activity : Preliminary studies have shown that derivatives of sulfonamides can demonstrate antifungal properties against various strains of Candida, indicating potential use in treating fungal infections .

Anti-inflammatory Effects

The compound’s structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This could position this compound as a candidate for developing new anti-inflammatory drugs.

Drug Development

The unique chemical properties of this compound make it an attractive candidate for pharmaceutical development:

  • Lead Compound : Its structural characteristics allow it to serve as a lead compound for synthesizing new derivatives with enhanced biological activities.
  • Combination Therapies : The compound may be used in combination with other drugs to enhance therapeutic efficacy, particularly in resistant infections or complex diseases such as cancer.

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key sulfonamide derivatives:

Table 1: Comparative Properties of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Activity
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide (Target Compound) Pyridazine Methylsulfonyl, 4-nitrobenzenesulfonamide Not reported ~405.4 (calculated) Unreported in public data
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluoro-substituted chromene, methyl 175–178 589.1 Kinase inhibition (implied)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine Aniline, methylbenzenesulfonamide Not reported ~319.4 (calculated) Antimicrobial (hypothesized)

Key Observations:

Structural Diversity :

  • The target compound ’s pyridazine core differentiates it from pyrazolo-pyrimidine (e.g., Example 53 in ) and pyridine-based analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine or benzene derivatives.
  • The methylsulfonyl and 4-nitro groups in the target compound likely increase its polarity and metabolic stability relative to methyl- or fluoro-substituted analogs.

Synthetic Complexity: The synthesis of the target compound may involve coupling pyridazine intermediates with nitrobenzenesulfonamide groups, akin to methods used for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (via sulfonyl chloride reactions) .

Physicochemical Properties :

  • The absence of melting point data for the target compound contrasts with the well-characterized Example 53 (175–178°C) , suggesting further experimental characterization is needed.

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine moiety substituted with a methylsulfonyl group, along with a nitrobenzenesulfonamide structure. Its molecular formula is C15_{15}H14_{14}N4_{4}O4_{4}S2_{2}, with a molecular weight of approximately 398.42 g/mol. The presence of the sulfonamide functional group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.

Biological Activity

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the pyridazine and sulfonamide moieties in conferring biological activity. Modifications at these sites can lead to variations in potency and selectivity against specific targets.

Structural FeatureEffect on ActivityReference
Pyridazine ringEnhances interaction with biological targets
Methylsulfonyl groupPotentially increases solubility and bioavailability
Nitro groupMay contribute to electron-withdrawing properties, enhancing reactivity

Case Studies and Research Findings

  • In Vitro Studies :
    • Preliminary studies indicate that related compounds exhibit significant inhibition of inflammatory cytokines such as IL-1β, suggesting that this compound may also possess similar properties. For instance, MCC950, a known NLRP3 inflammasome inhibitor, shows promising results in reducing inflammation in animal models .
  • Synthesis and Optimization :
    • The synthesis of this compound typically involves multi-step reactions, including oxidation and nucleophilic substitution. Optimizing these steps is crucial for maximizing yield and purity .
  • Pharmacokinetic Profile :
    • Investigations into the pharmacokinetics of similar sulfonamide derivatives suggest favorable absorption characteristics, which could be advantageous for oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high-purity yields of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyridazine and phenyl moieties. For the methylsulfonyl group, introduce sulfur via nucleophilic substitution followed by oxidation using mCPBA (meta-chloroperbenzoic acid) to form the sulfone . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol can enhance purity (>95% by HPLC) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • Methodology : Combine 1H/13C NMR to assign aromatic protons and sulfonamide linkages (δ ~7.5–8.5 ppm for pyridazine; δ ~3.3 ppm for methylsulfonyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+). IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What computational tools predict the compound’s solubility and formulation compatibility?

  • Methodology : Calculate logP (~2.6) and topological polar surface area (TPSA ~87.5 Ų) using software like MarvinSketch or Molinspiration to assess hydrophilicity. Molecular dynamics simulations (e.g., Desmond) model interactions with excipients (e.g., PEG 400) for solubility enhancement .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and metabolic stability?

  • Methodology : Compare in vitro metabolic stability (human liver microsomes) of analogs with/without the methylsulfonyl group. The sulfone’s electron-withdrawing nature reduces CYP450-mediated oxidation, enhancing half-life (t1/2 > 120 min vs. <30 min for non-sulfonated analogs) . Density functional theory (DFT) calculations (e.g., Gaussian 09) quantify charge distribution at the pyridazine ring .

Q. What experimental designs address contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology : Conduct dose-response assays (IC50) across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific inhibition (e.g., TRPV1 antagonism) from off-target cytotoxicity. Use siRNA knockdown of suspected off-target receptors (e.g., GPCRs) to isolate mechanisms . Validate via kinase profiling panels (e.g., Eurofins) .

Q. How can molecular docking elucidate the compound’s interaction with TRPV1 channels?

  • Methodology : Dock the compound into TRPV1’s cryo-EM structure (PDB: 3HKC) using AutoDock Vina. Prioritize binding poses where the nitro group forms hydrogen bonds with Arg557 and the sulfonamide anchors to Leu515. Validate via alanine-scanning mutagenesis of predicted residues .

Q. What analytical techniques resolve stability issues under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Degradation products (e.g., nitro reduction to amine) are identified via LC-MS/MS. Buffered formulations (pH 6.8–7.4) with antioxidants (e.g., ascorbic acid) mitigate hydrolysis .

Data Analysis and Optimization

Q. How can QSAR models guide the optimization of sulfonamide derivatives for enhanced potency?

  • Methodology : Develop quantitative structure-activity relationship (QSAR) models using descriptors like Hammett σ (nitro group), molar refractivity (methylsulfonyl), and steric parameters. Train datasets with IC50 values from analogs (e.g., replacing pyridazine with pyrimidine) to predict bioactivity .

Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodology : Apply mixed-effects modeling (e.g., R lme4) to account for inter-subject variability in rodent studies. Use receiver operating characteristic (ROC) curves to correlate in vitro IC50 with in vivo tumor reduction. Adjust dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.